molecular formula C15H23ClO B3045589 Benzene, 1-(chloromethyl)-4-(octyloxy)- CAS No. 110482-75-2

Benzene, 1-(chloromethyl)-4-(octyloxy)-

Cat. No.: B3045589
CAS No.: 110482-75-2
M. Wt: 254.79 g/mol
InChI Key: OFVQMKNVOIJMNJ-UHFFFAOYSA-N
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Description

Benzene, 1-(chloromethyl)-4-(octyloxy)- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group at the 1-position and an octyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(chloromethyl)-4-(octyloxy)- typically involves a multi-step process. One common method starts with the chloromethylation of benzene, followed by the introduction of the octyloxy group. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent etherification with octanol can be carried out under basic conditions using a suitable base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(chloromethyl)-4-(octyloxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include benzene derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.

    Reduction: The major product is the corresponding methyl-substituted benzene derivative.

Scientific Research Applications

Benzene, 1-(chloromethyl)-4-(octyloxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: The compound may serve as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-4-(octyloxy)- involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the octyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(chloromethyl)-4-(methoxy)-
  • Benzene, 1-(bromomethyl)-4-(octyloxy)-
  • Benzene, 1-(chloromethyl)-4-(butyloxy)-

Uniqueness

Benzene, 1-(chloromethyl)-4-(octyloxy)- is unique due to the presence of both a long alkyl chain (octyloxy group) and a reactive chloromethyl group. This combination imparts distinct chemical properties, making it versatile for various synthetic and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-4-octoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVQMKNVOIJMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562902
Record name 1-(Chloromethyl)-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110482-75-2
Record name 1-(Chloromethyl)-4-(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.5 g of 4-octyloxybenzyl alcohol were dissolved in 20 ml of chloroform, and the resultant solution was further fed dropwise with 1.48 g of thionyl chloride and then stirred for 1 hour at room temperature. The solution reacted was poured into ice-water and extracted with chloroform. The organic layer resulted was then dried with anhydrous magnesium sulfate, and the solvent used was removed by distillation under reduced pressure, thereby affording 2.2 g of 4-octyloxybenzyl chloride.
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2.5 g
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20 mL
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resultant solution
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1.48 g
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ice water
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Synthesis routes and methods II

Procedure details

This compound was synthesized following the same general procedure as that for the preparation of 4-ethoxybenzyl chloride; thionyl chloride (6.36 g, 53.4 mmol), 4-octyloxybenzyl alcohol (12.4 g, 52.5 mmol), CH2Cl2 (150 mL).
Quantity
0 (± 1) mol
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6.36 g
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12.4 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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